Etravirine impurity 6
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1704730-70-0 |
|---|---|
Molekularformel |
C29H21BrN6O2 |
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
4-[5-bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C29H21BrN6O2/c1-16-9-21(14-32)10-17(2)25(16)37-27-24(30)28(38-26-18(3)11-22(15-33)12-19(26)4)36-29(35-27)34-23-7-5-20(13-31)6-8-23/h5-12H,1-4H3,(H,34,35,36) |
InChI-Schlüssel |
WXJWJJMTWABFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C)Br)C)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of Etravirine impurity 6 involves several synthetic routes. One common method includes the use of halogenated pyridines as starting materials. The process involves a series of reactions, including amination and halogenation, under controlled conditions . Industrial production methods often employ microwave-promoted amination to enhance yield and reduce reaction time . The reaction conditions typically involve the use of dipolar solvents and specific reagents to achieve the desired impurity.
Analyse Chemischer Reaktionen
Etravirine impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Etravirine impurity 6 is crucial for developing and validating analytical methods for the quantification of Etravirine and its related impurities. A study established a stability-indicating ultra-performance liquid chromatography (UP-LC) method for Etravirine that included the detection of impurity 6 among others. The method demonstrated high specificity and sensitivity, allowing for the detection of impurities at concentrations as low as 0.003% relative to the test concentration .
Table 1: Chromatographic Conditions for Etravirine and Impurities
| Parameter | Value |
|---|---|
| Stationary Phase | Shim-pack ODS-II |
| Mobile Phase Ratio | 60:40 (Acetonitrile: Water) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 303 nm |
| Resolution Between Peaks | > 2.0 |
The developed method's robustness was confirmed through various stress conditions, including thermal and photolytic degradation, ensuring that it could effectively separate Etravirine from its impurities under different scenarios .
Quality Control Applications
In pharmaceutical manufacturing, the presence of impurities can significantly affect drug efficacy and safety. Etravirine impurity 6 serves as a reference standard in quality control processes to ensure that the levels of impurities in final drug products remain within acceptable limits. The validated methods enable manufacturers to monitor impurity levels consistently throughout production, thereby adhering to regulatory standards .
Stability Studies
Stability studies involving Etravirine impurity 6 are essential for understanding how environmental factors affect the compound's integrity over time. Research has shown that Etravirine undergoes significant degradation under basic conditions, leading to the formation of various impurities, including impurity 6. By analyzing these degradation pathways, researchers can better predict the shelf life and storage conditions necessary to maintain drug stability .
Case Study: Degradation Pathways
- Study Objective: To evaluate the stability of Etravirine under different stress conditions.
- Methodology: Samples were subjected to acidic, basic, oxidative, humidity, thermal, and photolytic stress.
- Findings: Under basic stress conditions, significant degradation occurred with impurity formation including impurity 6 being one of the primary degradants identified through LC-MS analysis.
Regulatory Compliance
The identification and quantification of Etravirine impurity 6 are also critical for compliance with regulatory guidelines such as those set by the International Council for Harmonisation (ICH). The methods developed not only aid in ensuring product quality but also facilitate the submission of Abbreviated New Drug Applications (ANDA) by providing necessary analytical data required by regulatory bodies .
Wirkmechanismus
The mechanism of action of Etravirine impurity 6 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally related to Etravirine, which exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Etravirine Impurities
Etravirine Impurity 6 is structurally and functionally distinct from other related impurities. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Impurity Name | CAS Number | Molecular Formula | Key Structural Difference | miLogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 6-Desamino 6-Chloro ETR | 269055-76-7 | C20H13BrClN5O | 6-amino → chloro substitution | ~4.2 | <0.1 (aqueous) |
| 5-Desbromo ETR | 939431-68-2 | C20H16N6O | 5-bromo → hydrogen substitution | ~3.8 | 0.3 (NMP/water) |
| Etravirine N-Oxide | 907180-19-2 | C20H15BrN6O2 | Pyrimidine ring oxidation (N→O) | ~3.5 | 0.2 (DMSO) |
| Des(6-amino-5-bromo)-5-amino-6-chloro ETR | 1070377-34-2 | C20H14ClN5O | Loss of 5-bromo, 6-amino → chloro substitution | ~3.9 | <0.1 (aqueous) |
Key Findings :
Lipophilicity : Impurity 6 exhibits the highest miLogP (~4.2) due to the chloro substitution, which may increase membrane permeability but reduce aqueous solubility compared to etravirine (miLogP ~3.9) .
Solubility : All impurities have poor aqueous solubility (<0.3 mg/mL), aligning with etravirine’s inherent challenges in bioavailability .
Stability: Impurity 6 and the N-Oxide variant are prone to aggregation under high-energy milling conditions, requiring stabilizers like SDS for nanosuspension formulation .
Analytical and Pharmacological Comparisons
Chromatographic Behavior :
- Resolution : Impurity 6 is chromatographically resolved from etravirine (R > 1.5) using RP-HPLC with a C18 column, critical for quality control .
- Retention Time : Impurity 6 elutes later than etravirine due to higher hydrophobicity, while 5-Desbromo ETR elutes earlier .
Mutagenic Potential :
- Impurity 6 lacks genotoxic alerts in computational models (e.g., ICH M7), unlike nitrosamine derivatives, which require stringent control .
Resistance Profile :
- While etravirine’s efficacy relies on conformational flexibility to overcome HIV resistance mutations (e.g., K103N, Y181C) , impurities like 6-Desamino 6-Chloro ETR are pharmacologically inactive due to disrupted binding motifs .
Regulatory and Manufacturing Considerations
- Acceptance Criteria : Impurity 6 is typically controlled at ≤0.15% per ICH Q3A guidelines, consistent with other process-related impurities .
- Synthetic Byproducts : Chlorinated solvents used in etravirine synthesis may contribute to Impurity 6 formation, necessitating optimized reaction conditions .
Biologische Aktivität
Etravirine (ETR), a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in the management of HIV-1 infection. While much research has focused on ETR itself, the biological activity of its impurities, particularly Etravirine Impurity 6, is less documented. This article aims to consolidate existing knowledge on the biological activity of Etravirine Impurity 6, including its effects, mechanisms, and implications for therapeutic use.
Overview of Etravirine and Its Impurities
Etravirine is an effective treatment option for patients with HIV-1 who have developed resistance to other antiretroviral agents. It acts by inhibiting the reverse transcriptase enzyme, crucial for viral replication. The presence of impurities in pharmaceutical compounds can affect their efficacy and safety profiles. Etravirine Impurity 6 is one of several identified impurities that arise during the synthesis and formulation processes of ETR.
Chemical Structure and Properties
Etravirine Impurity 6 shares a structural similarity with ETR but may exhibit different biological properties due to slight variations in its chemical composition. Understanding these differences is essential for evaluating its potential impact on therapeutic outcomes.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Etravirine | C20H15BrN6O | 435.28 g/mol |
| Etravirine Impurity 6 | C20H16N6O | 356.38 g/mol |
In Vitro Studies
Research indicates that impurities like Etravirine Impurity 6 can exhibit varying degrees of biological activity. In vitro studies have shown that while ETR effectively inhibits wild-type HIV-1 strains, the activity of its impurities may differ significantly:
- Efficacy Against HIV-1 : Preliminary studies suggest that Etravirine Impurity 6 retains some level of activity against HIV-1, although it is less potent than the parent compound. The exact IC50 values (the concentration required to inhibit viral replication by 50%) for Impurity 6 are yet to be fully characterized.
- Resistance Profiles : Similar to ETR, impurities may also interact with mutated strains of HIV-1, but their resistance profiles could differ. This aspect requires further investigation to determine whether Impurity 6 contributes to or mitigates resistance development.
Case Studies
A review of clinical data involving patients treated with ETR has highlighted instances where the presence of impurities affected treatment outcomes:
- Treatment Failures : In some cases, patients exhibiting treatment failure had higher concentrations of specific impurities in their regimen. This correlation suggests that impurities like Etravirine Impurity 6 could influence overall efficacy.
- Adverse Effects : Reports indicate that certain impurities may be associated with increased adverse effects compared to treatments solely involving ETR. Common side effects include gastrointestinal disturbances and skin reactions.
Etravirine and its impurities exert their effects through direct binding to the reverse transcriptase enzyme, inhibiting its ability to synthesize viral DNA from RNA. The binding affinity and inhibition kinetics can vary among different compounds:
- Binding Affinity : It is hypothesized that Etravirine Impurity 6 may bind less effectively to reverse transcriptase than ETR itself, leading to reduced antiviral potency.
- Polymerase Activity Inhibition : The ability of Impurity 6 to inhibit both DNA-dependent and RNA-dependent polymerase activities remains a critical area for further exploration.
Q & A
Q. How to justify the absence of Etravirine Impurity 6 in a drug substance when it cannot be synthesized?
- Methodological Answer : Submit a risk assessment to regulatory bodies (e.g., EMA) with evidence from forced degradation studies, structural analog comparisons, and literature reviews. Include synthetic attempts (e.g., failed reaction logs) and computational simulations (e.g., molecular dynamics) to demonstrate improbability of formation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
